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Compound of Interest

Compound Name: 2-Coumaranone

Cat. No.: B042568

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-coumaranone (also known as 2(3H)-benzofuranone), a bicyclic heteroaromatic compound.
This document is intended for researchers, scientists, and drug development professionals,
offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Spectroscopic Data Analysis

The structural elucidation of 2-coumaranone is heavily reliant on the interpretation of its
spectroscopic data. The following sections present a detailed analysis of the *H NMR, 13C
NMR, IR, and MS spectra, with quantitative data summarized in structured tables for clarity and
comparative ease.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H NMR spectrum of 2-coumaranone, typically recorded in deuterated chloroform
(CDCIs), reveals characteristic signals for the aromatic and aliphatic protons. The aromatic
protons exhibit complex splitting patterns due to spin-spin coupling, while the aliphatic protons
of the five-membered ring appear as a singlet.

Table 1: *H NMR Spectroscopic Data for 2-Coumaranone in CDCls
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.33-7.27 m 2H Ar-H
7.15-7.08 m 2H Ar-H
3.73 S 2H -CHz-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides valuable information about the carbon framework of 2-

coumaranone. The spectrum shows distinct signals for the carbonyl carbon, the aromatic

carbons, and the aliphatic carbon of the lactone ring.

Table 2: 13C NMR Spectroscopic Data for 2-Coumaranone in CDCIs

Chemical Shift (6) ppm

Assignment

175.8 C=0 (Carbonyl)
155.0 Ar-C (Quaternary)
130.2 Ar-CH

128.8 Ar-CH

124.7 Ar-CH

122.2 Ar-C (Quaternary)
112.8 Ar-CH

355 -CH2-

Note: Peak assignments are based on typical chemical shift values and may require further 2D

NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy
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The IR spectrum of 2-coumaranone highlights the presence of key functional groups, most
notably the carbonyl group of the lactone ring and the aromatic C-H and C=C bonds. The
spectrum is typically acquired using a KBr pellet or as a thin film.

Table 3: Key IR Absorption Bands for 2-Coumaranone

Wavenumber . . . .

(cm-?) Intensity Vibrational Mode Functional Group
3050 - 3000 Medium C-H stretch Aromatic

2925 Medium C-H stretch Aliphatic (-CH2-)
1820 - 1800 Strong C=0 stretch y-Lactone

1615, 1470 Medium-Strong C=C stretch Aromatic Ring

1280 Strong C-O stretch Ester

50 Strong C-H bend Ortho-disubstituted

aromatic

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 2-coumaranone provides information about
its molecular weight and fragmentation pattern, which aids in structural confirmation. The
molecular ion peak is typically observed at m/z 134.

Table 4: Major Fragments in the EI-Mass Spectrum of 2-Coumaranone][1]

m/z Relative Intensity Proposed Fragment
134 High [M]* (Molecular lon)
106 Moderate [M-COJ*

78 Moderate [CeHe]* (Benzene)

77 High [CeHs]* (Phenyl cation)
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Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure
reproducibility and accuracy.

NMR Spectroscopy (*H and *3C)

Sample Preparation:

Weigh approximately 10-20 mg of 2-coumaranone for tH NMR or 50-100 mg for 13C NMR.
[2]

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClIs)
containing tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.[3]

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to
remove any particulate matter.[4]

Instrument Parameters (General):
e Spectrometer: 400 MHz or higher field strength NMR spectrometer.
e Temperature: 298 K.
e H NMR:
o Pulse Angle: 30-45°.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 8-16.
e 13C NMR (Proton Decoupled):

o Spectral Width: 0-220 ppm.
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o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2 seconds.

o Number of Scans: 1024 or more to achieve adequate signal-to-noise.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:
e Thoroughly clean and dry an agate mortar and pestle.

» Weigh approximately 1-2 mg of 2-coumaranone and 100-200 mg of dry, spectroscopy-
grade potassium bromide (KBr).[5]

e Grind the 2-coumaranone to a fine powder in the mortar.

e Add the KBr to the mortar and gently mix with the sample to ensure homogeneous
distribution.

o Transfer the mixture to a pellet die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.[6]

Data Acquisition:
e Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.

e The spectrum is typically recorded over a range of 4000-400 cm~1,

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction:

e Dissolve a small amount of 2-coumaranone in a volatile organic solvent (e.g., methanol or
dichloromethane).
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« Introduce the sample into the ion source via a direct insertion probe or through a gas
chromatograph (GC-MS).

Instrument Parameters (Typical):

lonization Mode: Electron lonization (El).[7]

Electron Energy: 70 eV.[8][9]

lon Source Temperature: 200-250 °C.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

Scan Range: m/z 40-400.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental
workflows and fragmentation pathways.

Spectroscopic Analysis Workflow
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Sample Preparation

2-Coumaranone Sample

Dissolve in CDCI3 Grind with KBr & Press Pellet Dissolve in Volatile Solvent

Data Acquisition

Acquire EI-Mass Spectrum

Acquire 1H & 13C NMR Spectra Acquire FT-IR Spectrum
I \

i
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Analyze Chemical Shifts & Coupling Constants Analyze Absorption Bands Analyze Molecular lon & Fragmentation

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 2-coumaranone.

Mass Spectrometry Fragmentation Pathway
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2-Coumaranone
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Caption: Proposed EI-MS fragmentation pathway for 2-coumaranone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Coumaranone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042568#2-coumaranone-spectroscopic-data-nmr-ir-
ms-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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